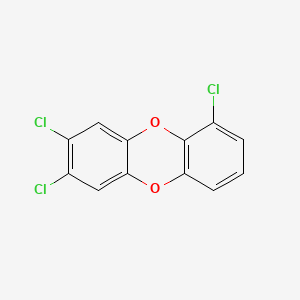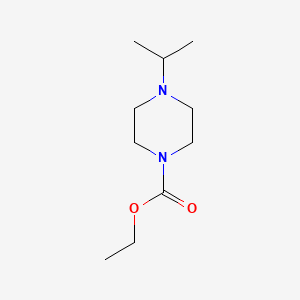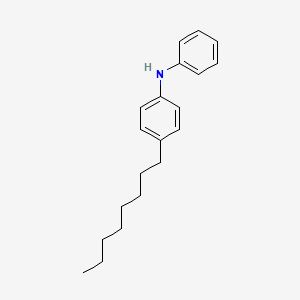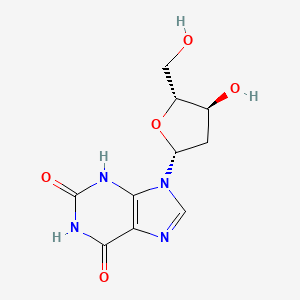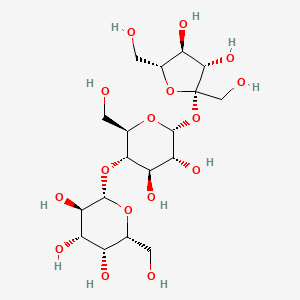
Lactosucrose
Descripción general
Descripción
Lactosucrose is a rare trisaccharide formed from sucrose and lactose by enzymatic transglycosylation . It is a type of indigestible carbohydrate with a good prebiotic effect .
Synthesis Analysis
Lactosucrose biosynthesis is efficiently carried out by a purified levansucrase from Leuconostoc mesenteroides B-512 . A recombinant levansucrase from Brenneria goodwinii has also been used for lactosucrose production . The recombinant levansucrase showed efficiency in the lactosucrose production by transfructosylation from sucrose and lactose .
Molecular Structure Analysis
Lactosucrose has a formula of C18H32O16 . It is a trisaccharide composed of one D-galactose, one D-glucose, and one D-fructose units .
Chemical Reactions Analysis
The production of lactosucrose involves the process of transfructosylation from sucrose and lactose . The recombinant levansucrase could effectively and exclusively catalyze the formation of lactosucrose .
Aplicaciones Científicas De Investigación
-
Prebiotic Ingredient in Food Products
- Application Summary: Lactosucrose is used as a prebiotic ingredient in a range of food products . Prebiotics are compounds that induce the growth or activity of beneficial microorganisms such as bacteria and fungi.
- Results or Outcomes: The addition of Lactosucrose to food products can help maintain gastrointestinal homeostasis by promoting the growth of beneficial bacteria .
-
Synthesis Using Levansucrase
- Application Summary: A levansucrase from Brenneria goodwinii has been used for the production of Lactosucrose . Levansucrase is an enzyme that catalyzes the biosynthesis of the microbial polysaccharide levan from sucrose .
- Methods of Application: The enzyme levansucrase is used to catalyze the transfructosylation from sucrose and lactose to produce Lactosucrose .
- Results or Outcomes: The enzyme could approximately produce 100 g L −1 lactosucrose when the reaction reached equilibrium .
-
Potential Prebiotic Activity
- Application Summary: Lactosucrose and its analogues have shown potential prebiotic activity, exhibiting high values of selectivity index with increasing the populations of bifidobacteria and lactobacilli .
- Results or Outcomes: The consumption of Lactosucrose can lead to an increase in the populations of bifidobacteria and lactobacilli, beneficial bacteria that can improve gut health .
-
Production of Diverse Sucrose Analogues
- Application Summary: Levansucrase, the enzyme used in the production of Lactosucrose, has wide substrate specificity toward monosaccharides, disaccharides, and aromatic and alkyl alcohols, producing diverse sucrose analogues .
- Methods of Application: The enzyme levansucrase is used to catalyze the production of diverse sucrose analogues from various substrates .
- Results or Outcomes: This process results in the production of a variety of sucrose analogues, which can have various applications in different fields .
-
Inhibition of Fat Accumulation and Obesity
- Application Summary: Lactosucrose has been shown to interact with triglycerides, which might inhibit intestinal lipid absorption and then reduce adipose tissue accumulation .
- Methods of Application: Lactosucrose is consumed as part of the diet and its interaction with triglycerides in the digestive system leads to the inhibition of fat accumulation .
- Results or Outcomes: The consumption of Lactosucrose can potentially lead to a reduction in fat accumulation and obesity .
-
Improvement of Intestinal Microflora
- Application Summary: Lactosucrose has been shown to improve intestinal microflora, promoting the growth of beneficial bacteria .
- Methods of Application: Lactosucrose is consumed as part of the diet and reaches the gut where it can have beneficial effects on the microflora .
- Results or Outcomes: The consumption of Lactosucrose can lead to an improvement in the balance of intestinal microflora .
-
Production of Diverse Hetero-Oligosaccharides
- Application Summary: Levansucrase, the enzyme used in the production of Lactosucrose, has wide substrate specificity toward monosaccharides, disaccharides, and aromatic and alkyl alcohols, producing diverse hetero-oligosaccharides .
- Methods of Application: The enzyme levansucrase is used to catalyze the production of diverse hetero-oligosaccharides from various substrates .
- Results or Outcomes: This process results in the production of a variety of hetero-oligosaccharides, which can have various applications in different fields .
-
Promotion of Calcium Absorption
- Application Summary: Lactosucrose has been shown to promote calcium absorption .
- Methods of Application: Lactosucrose is consumed as part of the diet and its interaction with calcium in the digestive system leads to the promotion of calcium absorption .
- Results or Outcomes: The consumption of Lactosucrose can potentially lead to an increase in calcium absorption .
-
Inhibition of Environmental Pollution
- Application Summary: Lactosucrose can be produced from lactose, which is largely generated as a by-product in the dairy industry. An inappropriate disposal of lactose would cause severe environmental pollution .
- Methods of Application: Lactosucrose is produced from lactose, thus reducing the amount of lactose that needs to be disposed of .
- Results or Outcomes: The production of Lactosucrose from lactose can potentially lead to a reduction in environmental pollution caused by the disposal of lactose .
-
Production of Interesting Fructosides
- Application Summary: Levansucrase, the enzyme used in the production of Lactosucrose, has wide substrate specificity toward monosaccharides, disaccharides, and aromatic and alkyl alcohols, producing interesting fructosides .
- Methods of Application: The enzyme levansucrase is used to catalyze the production of interesting fructosides from various substrates .
- Results or Outcomes: This process results in the production of a variety of interesting fructosides, which can have various applications in different fields .
-
Production of Functional Derivatives of Sucrose and Lactose
- Application Summary: When sucrose and lactose are provided as substrates in the reaction system, a novel and bioactive trisaccharide, lactosucrose, could be synthesized .
- Methods of Application: Sucrose and lactose are used as substrates in the reaction system to produce lactosucrose .
- Results or Outcomes: This process results in the production of lactosucrose, a novel and bioactive trisaccharide .
Direcciones Futuras
The production of lactosucrose at industrial scale is expected to broaden in the near future . The thermostable β-fructofuranosidase from Arthrobacter sp. 10138 can be used for efficient synthesis of lactosucrose . This provides a good start point for the industrial production of lactosucrose in the future .
Propiedades
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14-,15+,16+,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVCFHXLWDDRHG-UPLOTWCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lactosucrose | |
CAS RN |
87419-56-5 | |
| Record name | Galactosucrose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087419565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



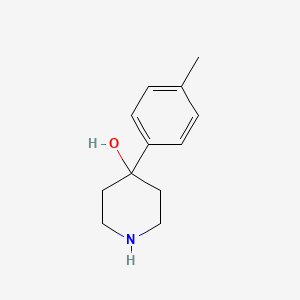
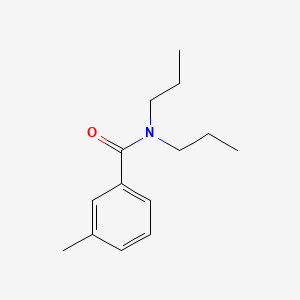
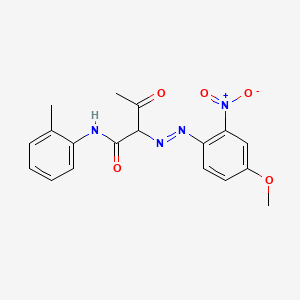
![[1,1'-Bicyclopentyl]-2-ol](/img/structure/B1596496.png)
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B1596497.png)
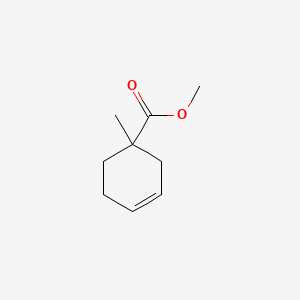
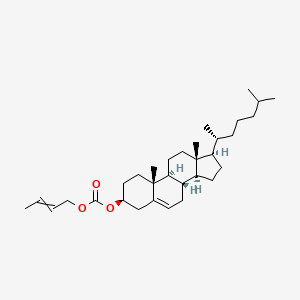
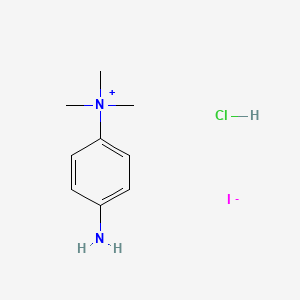
![n-[3-(Ethylamino)-4-methylphenyl]acetamide](/img/structure/B1596503.png)
